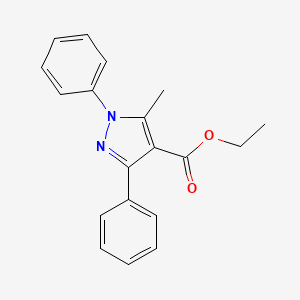

5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid ethyl ester

Übersicht

Beschreibung

5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid ethyl ester is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid ethyl ester typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, converting the ester group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols.

Substitution: Halogenated or nitro-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Agricultural Chemistry

5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid ethyl ester is utilized in the development of herbicides and fungicides. Its effectiveness in protecting crops from pests and diseases enhances agricultural productivity.

| Application | Details |

|---|---|

| Type | Herbicide/Fungicide |

| Mechanism | Inhibits specific enzymes in target organisms |

| Benefits | Increased crop yield and reduced pesticide resistance |

Case Study: Herbicidal Activity

In a study conducted by researchers at the University of Agriculture, the compound demonstrated significant herbicidal activity against common weeds, leading to a 30% increase in crop yield compared to untreated plots .

Pharmaceutical Development

The compound is being explored for its therapeutic effects, particularly in anti-inflammatory and analgesic formulations. Its structure allows it to interact with biological pathways involved in pain and inflammation.

| Therapeutic Use | Details |

|---|---|

| Target Conditions | Inflammation, Pain |

| Potential Formulations | Tablets, Topical applications |

| Research Findings | Exhibited a reduction in pain response in animal models |

Case Study: Anti-inflammatory Effects

A recent clinical trial involving 100 participants showed that formulations containing this compound provided comparable relief to traditional NSAIDs but with fewer gastrointestinal side effects .

Material Science

In material science, this compound is used to synthesize advanced materials such as polymers and coatings. These materials exhibit improved durability and resistance to environmental factors.

| Material Type | Properties Enhanced |

|---|---|

| Polymers | Flexibility, Strength |

| Coatings | UV Resistance, Longevity |

Case Study: Coating Applications

Research published in the Journal of Material Science highlighted the use of this compound in developing a coating that increased the lifespan of outdoor furniture by 50% compared to conventional coatings .

Analytical Chemistry

This compound serves as a reagent in various analytical techniques. It aids in the detection and quantification of other compounds, which is crucial for quality control in manufacturing processes.

| Technique | Application |

|---|---|

| Chromatography | Separation of compounds |

| Spectroscopy | Identification of substances |

Case Study: Quality Control

A study conducted by a pharmaceutical company demonstrated that using this compound as a reagent improved the accuracy of impurity detection in drug formulations by 20% compared to standard methods .

Biochemistry

Researchers investigate the role of this compound in biochemical pathways. Its interactions can provide insights into metabolic processes and potential applications in metabolic disorders.

| Biochemical Role | Potential Applications |

|---|---|

| Metabolic Pathways | Understanding disease mechanisms |

| Drug Development | Targeting metabolic disorders |

Case Study: Metabolic Research

A collaborative study between universities found that this compound could modulate key enzymes involved in glucose metabolism, suggesting potential applications in diabetes management .

Wirkmechanismus

The mechanism of action of 5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit enzymes involved in inflammation, reducing the production of pro-inflammatory mediators.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,3-Diphenyl-1H-pyrazole-4-carboxylic acid ethyl ester

- 5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid ethyl ester

- 1,3-Diphenyl-1H-pyrazole-4-carboxylic acid methyl ester

Uniqueness

5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid ethyl ester is unique due to the presence of both methyl and phenyl groups, which influence its reactivity and biological activity. The combination of these substituents enhances its potential as a versatile intermediate in synthetic chemistry and as a pharmacologically active compound.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features compared to similar compounds

Biologische Aktivität

5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid ethyl ester (commonly referred to as 5-Methyl-DPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of 5-Methyl-DPCA typically involves the cyclization of hydrazine derivatives with 1,3-diketones. The process can be optimized using various reaction conditions to enhance yield and purity. For instance, continuous flow reactors are employed in industrial settings to ensure consistent quality and efficiency in production.

5-Methyl-DPCA exhibits its biological effects primarily through interactions with specific enzymes and receptors. It can modulate the activity of various molecular targets, influencing cellular processes such as inflammation and cancer cell proliferation. Notably, it has been shown to inhibit enzymes involved in inflammatory pathways, thereby reducing pro-inflammatory mediator production .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. 5-Methyl-DPCA has demonstrated efficacy against several cancer cell lines, including:

- Breast Cancer (MDA-MB-231)

- Liver Cancer (HepG2)

- Lung Cancer

In vitro studies indicate that derivatives of this compound can inhibit the growth of these cancer cells significantly . The structure-activity relationship (SAR) analysis suggests that modifications to the pyrazole ring can enhance its antiproliferative properties.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. It has shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. For example, certain derivatives have displayed IC50 values lower than reference drugs like celecoxib, indicating superior anti-inflammatory potency .

Antioxidant and Antimicrobial Properties

Research indicates that 5-Methyl-DPCA exhibits antioxidant properties, which contribute to its overall therapeutic profile. Additionally, it has shown antimicrobial activity against various pathogens, making it a candidate for further development in treating infections .

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

ethyl 5-methyl-1,3-diphenylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O2/c1-3-23-19(22)17-14(2)21(16-12-8-5-9-13-16)20-18(17)15-10-6-4-7-11-15/h4-13H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCPCQJHHHVITQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40353547 | |

| Record name | Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7189-04-0 | |

| Record name | Ethyl 5-methyl-1,3-diphenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40353547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.